Molecular Weight and Heavy Atom Count Differentiate from Lapatinib and Gefitinib
The target compound possesses a molecular weight of 381.88 g/mol and contains 26 heavy atoms, placing it in a lower molecular weight range than the clinically approved quinazoline kinase inhibitor lapatinib (MW 581.06 g/mol, 40 heavy atoms). This difference in molecular size and complexity may contribute to a distinct ADME profile and synthetic tractability for analog generation [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 381.88 g/mol |
| Comparator Or Baseline | Lapatinib: 581.06 g/mol; Gefitinib: 446.90 g/mol |
| Quantified Difference | Target compound is 199.18 g/mol lighter than lapatinib and 65.02 g/mol lighter than gefitinib |
| Conditions | Calculated from molecular formula (C20H16ClN3OS) vs. DrugBank entries for lapatinib (C29H26ClFN4O4S) and gefitinib (C22H24ClFN4O3) |
Why This Matters
A lower molecular weight generally correlates with improved permeability and solubility, making the target compound a more favorable starting point for lead optimization programs.
- [1] DrugBank. Lapatinib (DB01259): Molecular Weight 581.058 g/mol. Gefitinib (DB00317): Molecular Weight 446.902 g/mol. https://go.drugbank.com (accessed 2026-04-29). View Source
